![molecular formula C16H25NO2 B13445884 cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6 CAS No. 1109217-85-7](/img/structure/B13445884.png)
cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Tramadol-d6 (1.0mg/ml in Acetonitrile): is a deuterated form of Tramadol, a synthetic opioid analgesic used to treat moderate to severe pain. The deuterium labeling (d6) is often used in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties. The solution is prepared in acetonitrile, a common solvent in chemical analysis and synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Tramadol-d6 involves the incorporation of deuterium atoms into the Tramadol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (+/-)-Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and concentration.
Análisis De Reacciones Químicas
Types of Reactions: (+/-)-Tramadol-d6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), (+/-)-Tramadol-d6 can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of (+/-)-Tramadol-d6.
Reduction: Alcohol derivatives of (+/-)-Tramadol-d6.
Substitution: Alkylated or acylated derivatives of (+/-)-Tramadol-d6.
Aplicaciones Científicas De Investigación
Chemistry: (+/-)-Tramadol-d6 is used as an internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to quantify and analyze the presence of Tramadol in biological samples.
Biology: In biological research, (+/-)-Tramadol-d6 is used to study the metabolic pathways and pharmacokinetics of Tramadol. The deuterium labeling allows researchers to trace the compound’s distribution, absorption, and elimination in the body.
Medicine: (+/-)-Tramadol-d6 is employed in clinical studies to understand the drug’s interaction with various receptors and its efficacy in pain management. It helps in developing new formulations and improving existing ones.
Industry: In the pharmaceutical industry, (+/-)-Tramadol-d6 is used in quality control and regulatory compliance to ensure the consistency and safety of Tramadol-containing products.
Mecanismo De Acción
(+/-)-Tramadol-d6 exerts its effects through a dual mechanism of action:
Mu-Opioid Receptor Agonism: It binds to the mu-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals.
Norepinephrine and Serotonin Reuptake Inhibition: It inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic and mood-modulating effects.
Comparación Con Compuestos Similares
Tramadol: The non-deuterated form of (+/-)-Tramadol-d6, widely used as an analgesic.
Tapentadol: Another synthetic opioid with a similar dual mechanism of action but with a different chemical structure.
Codeine: A naturally occurring opioid with similar analgesic properties but different metabolic pathways.
Uniqueness: (+/-)-Tramadol-d6 is unique due to its deuterium labeling, which allows for precise pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in research and development, providing insights into the drug’s behavior in the body and aiding in the development of safer and more effective pain management therapies.
Propiedades
Número CAS |
1109217-85-7 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
269.41 g/mol |
Nombre IUPAC |
(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1/i1D3,2D3 |
Clave InChI |
TVYLLZQTGLZFBW-ZEYWGEJISA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


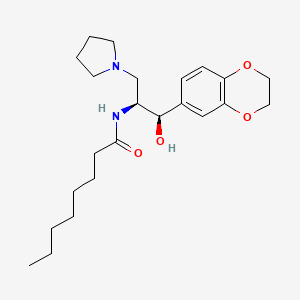
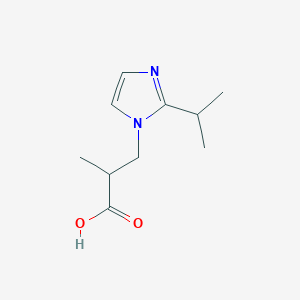
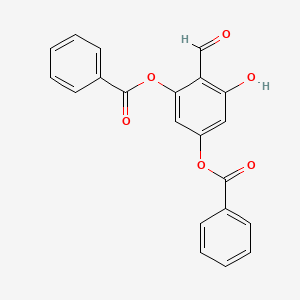
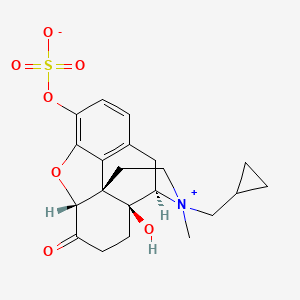
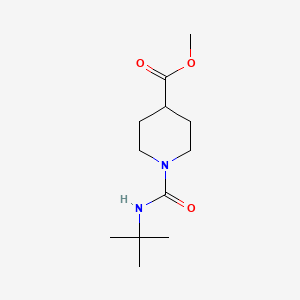


![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
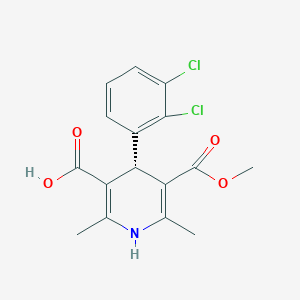
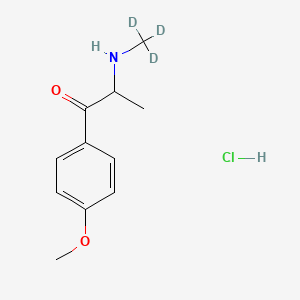
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
